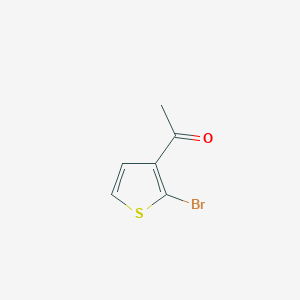

![molecular formula C10H11NO2 B3032356 N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine CAS No. 146321-88-2](/img/structure/B3032356.png)

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

Descripción general

Descripción

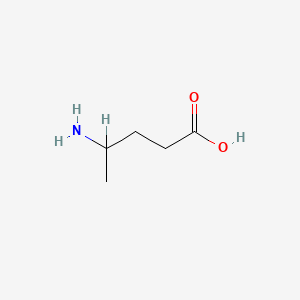

“N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine” is a chemical compound with the molecular formula C10H11NO2 . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .

Synthesis Analysis

The synthesis of benzofuran derivatives has been performed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR to confirm the structures of the produced compounds . There are also novel methods for constructing benzofuran rings, such as a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine” was confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR . The molecular docking and binding affinity of the generated compounds were estimated and studied computationally utilizing molecular operating environment software as a PI3K and VEGFR-2 inhibitor .Chemical Reactions Analysis

Benzofuran derivatives have shown a diverse array of pharmacological activities, which indicates that they undergo various chemical reactions . The enzyme inhibitory activity of the most active synthesized compound was tested against PI3K and VEGFR-2 .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives exhibit promising anticancer potential. Researchers have identified specific substituted benzofurans with significant cell growth inhibitory effects. For instance, compound 36 (Fig. 8) demonstrated remarkable inhibition rates in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into the mechanisms underlying this activity could lead to novel therapeutic strategies.

Anti-Hepatitis C Virus (HCV) Activity

A recently discovered macrocyclic benzofuran compound demonstrates anti-HCV activity. Given the global impact of hepatitis C disease, this finding is particularly significant. Researchers are exploring its potential as an effective therapeutic drug for HCV .

Antioxidant Properties

Benzofuran compounds often possess strong antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for developing antioxidant-based therapies .

Antibacterial Effects

Certain benzofuran derivatives exhibit antibacterial properties. These compounds could contribute to combating bacterial infections and overcoming antibiotic resistance .

Chiral Auxiliary in Asymmetric Synthesis

“N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine” has been used as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for stereocontrolled reactions, making it a valuable tool in organic chemistry.

Fluorescent Probe for Metal Ion Determination

Researchers have employed this compound as a fluorescent probe for detecting metal ions. Its fluorescence properties enable sensitive and selective detection, which has applications in analytical chemistry and environmental monitoring.

Direcciones Futuras

The future directions of “N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine” research could involve further exploration of its biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mecanismo De Acción

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown potential in treating inflammation by inhibiting the production of pro-inflammatory cytokines .

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities . For example, they have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, reducing the contractile response .

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could have a significant impact at the molecular and cellular levels.

Action Environment

It’s worth noting that the synthesis and activity of benzofuran derivatives can be influenced by various factors, including the conditions under which they are synthesized

Propiedades

IUPAC Name |

(NE)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(11-12)8-2-3-10-9(6-8)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEPYEDOZKENTI-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430559 | |

| Record name | N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |

CAS RN |

146321-88-2 | |

| Record name | N-[(1E)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate](/img/structure/B3032273.png)

![4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3032281.png)

![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)

![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)